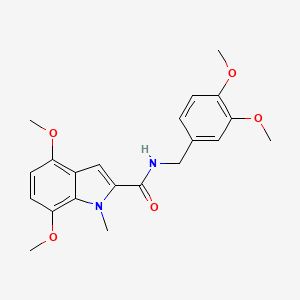

N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,4-Dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indol-2-carboxamid umfasst typischerweise mehrere wichtige Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann durch die Fischer-Indolsynthese hergestellt werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Einführung von Methoxygruppen: Methoxygruppen werden durch Methylierungsreaktionen eingeführt, die häufig Reagenzien wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat verwenden.

Carboxamidbildung: Die Carboxamidgruppe wird durch Reaktion des Indol-Derivats mit einem geeigneten Carbonsäurederivat, wie einem Säurechlorid oder Anhydrid, in Gegenwart einer Base wie Triethylamin eingeführt.

Benzylierung: Der letzte Schritt beinhaltet die Benzylierung des Indol-Stickstoffs mit 3,4-Dimethoxybenzylchlorid in Gegenwart einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab und unter Verwendung von kontinuierlichen Strömungsreaktoren, um die Effizienz und Ausbeute zu verbessern. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, wäre entscheidend, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, unter Verwendung von Oxidationsmitteln wie DDQ (2,3-Dichlor-5,6-dicyano-1,4-benzochinon) oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe zum Ziel haben und sie mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid in ein Amin umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, die durch Reagenzien wie Halogene oder Nitrierungsmittel erleichtert werden.

Häufige Reagenzien und Bedingungen

Oxidation: DDQ, Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreien Lösungsmitteln.

Substitution: Halogene (z. B. Brom, Chlor) oder Nitrierungsmittel (z. B. Salpetersäure) unter kontrollierten Bedingungen.

Hauptprodukte

Oxidation: Bildung von Chinonen oder Carbonsäuren.

Reduktion: Bildung von primären oder sekundären Aminen.

Substitution: Halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die Struktur der Verbindung deutet auf ein Potenzial als Pharmakophor für die Entwicklung neuer Medikamente hin, insbesondere zur Behandlung von neurologischen Erkrankungen oder Krebs.

Materialwissenschaften: Ihre einzigartigen elektronischen Eigenschaften machen sie zu einem Kandidaten für den Einsatz in der organischen Elektronik, wie z. B. organischen Leuchtdioden (OLEDs) oder organischen Photovoltaik.

Biologische Studien: Die Verbindung kann als Sonde zur Untersuchung von Enzymwirkungen, Rezeptorbindung und zellulären Signalwegen verwendet werden, da sie strukturell ähnlichen biologisch aktiven Molekülen ähnelt.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indol-2-carboxamid ist nicht vollständig geklärt, wird aber vermutlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren beinhalten. Die Methoxygruppen können die Bindungsaffinität durch Wasserstoffbrückenbindungen oder hydrophobe Wechselwirkungen verbessern, während der Indol-Kern an π-π-Stapelwechselwirkungen mit aromatischen Resten in Proteinen beteiligt sein kann.

Eigenschaften

Molekularformel |

C21H24N2O5 |

|---|---|

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

N-[(3,4-dimethoxyphenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C21H24N2O5/c1-23-15(11-14-16(25-2)8-9-18(27-4)20(14)23)21(24)22-12-13-6-7-17(26-3)19(10-13)28-5/h6-11H,12H2,1-5H3,(H,22,24) |

InChI-Schlüssel |

XGGNCNZYRTYOGW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC(=C(C=C3)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several key steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Benzylation: The final step involves the benzylation of the indole nitrogen using 3,4-dimethoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or potassium permanganate.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: DDQ, potassium permanganate, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting neurological disorders or cancer.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

Biological Studies: The compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its structural similarity to biologically active molecules.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methoxy groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the indole core can participate in π-π stacking interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3,4-Dimethoxybenzyl)-1H-indol-2-carboxamid: Fehlen der zusätzlichen Methoxygruppen am Indol-Ring, was möglicherweise seine biologische Aktivität und Löslichkeit beeinflusst.

4,7-Dimethoxy-1-methyl-1H-indol-2-carboxamid: Fehlt die Benzylgruppe, was sich auf seine Bindungseigenschaften und die Gesamtstabilität auswirken kann.

N-(3,4-Dimethoxyphenyl)-3-methylbenzolmethanamin: Ähnlich in Bezug auf die Methoxygruppen, unterscheidet sich jedoch in der Kernstruktur, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

N-(3,4-Dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indol-2-carboxamid zeichnet sich durch seine Kombination aus mehreren Methoxygruppen und einem Indol-Kern aus, die möglicherweise einzigartige elektronische Eigenschaften und biologische Aktivitäten verleihen, die bei einfacheren Analoga nicht zu beobachten sind. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is C20H24N2O4. Its structure features an indole core with methoxy substitutions that are thought to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 356.42 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Purity | Typically ≥95% |

Anticancer Properties

Recent studies have indicated that N-(3,4-dimethoxybenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

The compound appears to exert its effects through multiple mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

- Induction of Apoptosis : It has been shown to increase the expression of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cancer cells.

Case Studies

-

Study on A549 Lung Cancer Cells :

- Findings : At concentrations of 1 µM, the compound significantly increased the percentage of cells in the G2/M phase of the cell cycle and induced apoptosis.

- IC50 Value : The compound displayed an IC50 value of approximately 0.5 µM against A549 cells.

-

Study on MCF-7 Breast Cancer Cells :

- Findings : Treatment with 2 µM resulted in a marked increase in early apoptotic cells as assessed by annexin V staining.

- Biomarker Analysis : Increased levels of γ-H2AX foci indicated DNA damage.

Table 2: Summary of Biological Activity Studies

| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 | 1 | 0.5 | Cell cycle arrest, apoptosis |

| MCF-7 | 2 | Not specified | Induction of DNA damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.